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3-(Diethylamino)-1-phenylprop-2-yn-1-one is a chemical compound of interest in medicinal chemistry research, particularly in the investigation of novel anticonvulsant agents. While specific biodata for this alkyne analog is not fully established in the current literature, its structural similarity to the well-characterized lead compound 1-diethylamino-3-phenylprop-2-en-1-one suggests significant research potential. The related enone analog has demonstrated robust efficacy across multiple preclinical models, showing protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which are predictive of activity against generalized tonic-clonic and myoclonic seizures, respectively. Furthermore, the lead molecule was effective in the 6 Hz psychomotor seizure test and the lamotrigine-resistant kindled rat model, indicating potential utility against treatment-resistant epilepsies. Its mechanism of action is distinct from many current antiepileptic drugs and is proposed to involve blocking chloride channels and inhibiting peripheral neuronal transmission. This compound is presented as a valuable chemical tool for researchers exploring new structures in the quest for novel central nervous system (CNS) active agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.
Synthetic Methodologies for 3 Diethylamino 1 Phenylprop 2 Yn 1 One and Related Amino Ynones
Established Routes to α,β-Ynones
The oxidation of propargylic alcohols is one of the most common and direct protocols for accessing α,β-ynones. acs.org This transformation can be achieved using a wide array of oxidizing agents, ranging from classic stoichiometric reagents to modern catalytic systems. The choice of oxidant is often dictated by substrate compatibility, desired reaction conditions, and scalability.
A convenient and mild approach for the synthesis of ynones involves the oxidation of propargylic alcohols mediated by N-Iodosuccinimide (NIS). organic-chemistry.orgnih.gov This method presents a valuable alternative to traditional heavy metal-based oxidants, offering low toxicity and the ability to proceed under gentle conditions. organic-chemistry.org The reaction can furnish ynone products with a diversity of functional groups in moderate to excellent yields. acs.orgacs.org
Research into this method began with the oxidation of 1,3-diphenylprop-2-yn-1-ol, which initially provided the corresponding ynone in 64% yield. organic-chemistry.orgacs.org Subsequent optimization of the reaction parameters, including solvent, temperature, and reaction time, led to a significant improvement in efficiency, achieving a 91% yield at room temperature. organic-chemistry.org The practicality of this method has been demonstrated through gram-scale synthesis. acs.org Control experiments suggest that the transformation may involve a radical process initiated by sunlight. acs.org
Table 1: Optimization of NIS-Mediated Oxidation of 1,3-diphenylprop-2-yn-1-ol
Manganese dioxide (MnO₂) is a widely used and selective oxidizing agent for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones. mychemblog.com It is particularly effective for the oxidation of allylic and propargylic alcohols, often leaving saturated alcohols unaffected. mychemblog.comyoutube.comnanotrun.com This chemoselectivity makes MnO₂ a valuable reagent in complex molecule synthesis. nanotrun.com
The reaction is heterogeneous, and the reactivity of the MnO₂ is highly dependent on its method of preparation and activation. mychemblog.comnanotrun.com Typically, the reagent is activated by heating to remove water. mychemblog.com The oxidation is generally performed by stirring the alcohol with a large excess of activated MnO₂ in a suitable organic solvent, such as dichloromethane, chloroform, or petroleum ether. mychemblog.comcommonorganicchemistry.com
Key Features of MnO₂ Oxidation:
Selectivity: Preferentially oxidizes propargylic and benzylic alcohols over saturated ones. nanotrun.com
Conditions: Typically performed under neutral and mild conditions. nanotrun.com
Mechanism: Believed to involve the adsorption of the alcohol onto the MnO₂ surface, followed by electron transfer processes. mychemblog.com
Stoichiometry: A significant excess of the reagent is often required for the reaction to proceed to completion. youtube.com
Beyond NIS and MnO₂, a variety of other oxidants have been successfully employed for the conversion of propargylic alcohols to ynones. These methods offer a range of reaction conditions and selectivities. acs.org
Chromium Reagents: Classic oxidants such as Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC) are effective for this transformation, although their toxicity and the need for stoichiometric amounts are drawbacks. acs.org
Swern Oxidation: This method, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), provides a metal-free alternative that operates at low temperatures. acs.org
Hypervalent Iodine Compounds: Reagents like o-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are known for their mild conditions and broad functional group tolerance. acs.org
Catalytic Aerobic Oxidation: More environmentally benign methods have been developed using catalytic systems with oxygen or air as the terminal oxidant. One such practical system employs a combination of Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in toluene (B28343) at room temperature, which provides good to excellent yields and is suitable for industrial-scale production. organic-chemistry.orgorganic-chemistry.org
Copper-Catalyzed Oxidation: Copper nanoparticles (Cu NPs) have been shown to catalyze the efficient oxidation of propargylic alcohols to ynones using tert-butyl hydroperoxide (TBHP) or air as the oxidant. organic-chemistry.org
The acylation of terminal alkynes is another cornerstone strategy for the synthesis of ynones. This approach involves the coupling of an alkyne nucleophile, or its corresponding organometallic derivative, with an acyl electrophile.
The reaction between terminal alkynes and acid chlorides is a direct and widely used method for ynone synthesis. nih.gov This coupling is typically facilitated by a transition metal catalyst, most commonly palladium in a process related to the Sonogashira coupling. nih.govacs.org
The first examples of this type of reaction were reported using palladium and copper co-catalysts. mdpi.com More recent developments have focused on creating milder, more efficient, and copper-free conditions to broaden the reaction's scope and avoid issues associated with copper acetylide formation. nih.govacs.org Phosphane-free palladium precatalysts, such as oxime-derived palladacycles, have been shown to be highly efficient for the copper-free acylation of terminal alkynes with various carboxylic acid chlorides. nih.govacs.org These reactions can be performed under relatively mild conditions, even at room temperature, and tolerate a range of functional groups. nih.gov
A straightforward, metal-free alternative involves the reaction of potassium alkynyltrifluoroborate salts with acyl chlorides. nih.govnih.gov This one-pot reaction proceeds rapidly at ambient temperature in the presence of a Lewis acid like boron trichloride, without the need for the strict exclusion of air and moisture. nih.govnih.gov
Table 2: Examples of Catalytic Systems for Acylation of Alkynes with Acid Chlorides
Acylation of Terminal Alkynes and Alkynylmetal Reagents
Utilizing Organolithium or Grignard Reagents with Acid Derivatives
The synthesis of ynones, including amino-functionalized variants, can be effectively achieved through the reaction of organometallic reagents with carboxylic acid derivatives. Traditional methods often involve the addition of organolithium or Grignard reagents to an aldehyde, followed by the oxidation of the resulting secondary alcohol to the corresponding ketone. nih.gov However, this two-step process can have limitations regarding functional group tolerance. nih.gov
A more direct approach involves the use of Weinreb amides. The reaction of an alkynyl organolithium or Grignard reagent with a Weinreb amide (N-methoxy-N-methylamide) produces a stable tetrahedral intermediate. This intermediate does not collapse until acidic workup, preventing the common problem of over-addition that can occur with more reactive acid derivatives like acyl chlorides. This method offers a controlled, high-yield pathway to the desired ynone.
For the synthesis of a compound like 3-(diethylamino)-1-phenylprop-2-yn-1-one, the strategy would involve reacting lithium diethylaminopropynilide (generated from 3-(diethylamino)propyne and an organolithium base like n-butyllithium) with N-methoxy-N-methylbenzamide.
Table 1: Comparison of Reagents for Ynone Synthesis
Reagent Type
Acid Derivative
Advantages
Disadvantages
Organolithium/Grignard
Aldehyde
Readily available starting materials
Requires a subsequent oxidation step
Use of Potassium Alkynyltrifluoroborate Salts
A modern and operationally simple method for ynone synthesis utilizes potassium alkynyltrifluoroborate salts. nih.govscholaris.ca These salts are advantageous as they are shelf-stable, have low toxicity, exhibit good functional group tolerance, and are straightforward to prepare. researchgate.net The reaction involves coupling an alkynyltrifluoroborate salt with an acyl chloride or anhydride in the presence of a Lewis acid, such as boron trichloride. scholaris.cayoutube.com
This one-pot procedure proceeds rapidly at ambient temperature and does not require the strict exclusion of air or moisture, making it highly convenient. nih.govresearchgate.net The reaction is initiated by converting the alkynyltrifluoroborate salt into a more reactive dichloroborane intermediate with boron trichloride. youtube.com This intermediate then reacts with the acyl chloride to form the ynone. youtube.com Yields for this method can range from modest to excellent, generally favoring starting materials with electron-donating substituents. nih.gov
Strategies for Incorporating Amine Functionality into Ynone Structures
The introduction of an amine group to form amino ynones can be achieved through several strategic pathways, primarily categorized as direct amination or the functionalization of a precursor molecule.
Direct Amination Approaches
Direct amination involves the addition of an amine to an existing ynone or a related alkyne structure. One prominent method is the aza-Michael addition, where an amine adds to the β-carbon of the α,β-unsaturated ynone system. This reaction is often conducted under metal-free conditions and provides an effective route to β-enaminones, which are structural isomers of the target amino ynone. researchgate.net
Another innovative approach involves the direct hydrative amination of activated alkynes using sulfinamides as the nitrogen source, which can lead to α-amino acid derivatives under mild conditions. nih.gov Furthermore, specialized reagents like alkynone β-trifluoroborates have been developed as amine-specific "click" reagents, demonstrating high chemoselectivity for amines even in the presence of other nucleophiles like thiols. nih.gov
Synthesis via Precursor Functionalization
An alternative to direct amination is the functionalization of a precursor that already contains the amine moiety or can be easily converted to one. A classic and highly effective method for preparing β-amino ketones is the Mannich reaction. In the context of this compound, a related precursor could be synthesized via the aminomethylation of a suitable ketone. For instance, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one, a ketonic Mannich base, serves as a versatile starting material for various alkylation and ring-closure reactions, demonstrating the utility of pre-functionalized precursors. researchgate.net The synthesis of the target compound itself can be envisioned starting from phenylacetylene, which is reacted with paraformaldehyde and diethylamine (B46881) in the presence of a suitable catalyst (a variation of the Mannich reaction known as the A³ coupling) to first form the aminopropyne backbone, which is then acylated.
Transition Metal-Catalyzed Approaches in Amino Ynone Synthesis
Transition metal catalysis, particularly involving copper, plays a pivotal role in the formation of the ynone scaffold. These methods offer high efficiency and functional group tolerance.
Copper-Based Catalysis for Ynone Formation
Copper catalysis is central to many ynone synthesis reactions, most notably the Sonogashira coupling. While often described as a palladium-catalyzed reaction, copper(I) serves as a crucial co-catalyst. The acyl Sonogashira reaction, which couples a terminal alkyne with an acid chloride, is one of the most common methods for creating ynone derivatives. researchgate.net
In this reaction, copper(I) is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex, facilitating the key carbon-carbon bond formation. More recently, methods have been developed that rely solely on copper catalysis, avoiding the need for expensive palladium reagents. google.comorganic-chemistry.org These copper-catalyzed protocols can couple terminal alkynes with partners like vinyl iodides to produce enynes and can be adapted for ynone synthesis. google.comorganic-chemistry.org The reactions are valued for their mild conditions and broad substrate scope. organic-chemistry.org
Table 2: Key Copper-Catalyzed Reactions for Ynone Synthesis
Reaction Name
Catalysts
Reactants
Key Feature
Acyl Sonogashira Coupling
Pd(0)/Cu(I)
Terminal Alkyne + Acid Chloride
Widely used, high efficiency
Palladium-Catalyzed Alkynylation Routes
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the acyl Sonogashira reaction stands out as a primary method for the formation of ynones. This reaction typically involves the coupling of an acyl chloride with a terminal alkyne, facilitated by a palladium catalyst and a copper(I) co-catalyst. researchgate.net
For the synthesis of this compound, this would involve the reaction of benzoyl chloride with N,N-diethylpropargylamine. The reaction is generally carried out in the presence of a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper salt, typically CuI, with an amine base like triethylamine (B128534) (TEA) that also serves as the solvent. researchgate.netmdpi.com The key steps of the catalytic cycle involve the oxidative addition of the acyl chloride to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, CuI, and base), and subsequent reductive elimination to yield the ynone and regenerate the Pd(0) catalyst.
Recent advancements have focused on developing more sustainable and efficient protocols. For instance, methods have been developed that utilize carboxylic acids directly as the acyl source, activated in situ, which avoids the need to prepare the often-sensitive acyl chlorides. rsc.org Furthermore, research has explored copper-free Sonogashira reactions to circumvent issues related to the toxicity and disposal of copper salts. researchgate.net In some cases, heterogeneous palladium catalysts have been employed, which offer advantages in terms of catalyst recovery and reuse. researchgate.net
Below is a table representing typical conditions and yields for the acyl Sonogashira coupling for ynone synthesis based on literature for similar substrates.
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. While gold catalysis is extensively used for various transformations of ynones, its application for the direct synthesis of amino ynones is less direct than palladium catalysis. nih.govresearchgate.net
A potential gold-catalyzed route to this compound involves the oxidation of the corresponding propargylic alcohol, N,N-diethyl-3-phenylprop-2-yn-1-ol. Homogeneous gold catalysts are known to catalyze the oxidation of alcohols, and in the context of alkynes, can facilitate the formation of α-oxo gold carbene intermediates which can lead to ynone products. nih.gov This method often requires an external oxidant.
Another approach involves the direct synthesis of ynones from readily available aldehydes and hypervalent alkynyl iodides. In this method, a gold catalyst and a secondary amine work in synergy to produce an allenyl aldehyde intermediate, which is then converted to the ynone through an in-situ oxidative C-C bond cleavage using molecular oxygen. acs.orgpkusz.edu.cn This offers a novel route from simple precursors, although its application to substrates containing an amino group on the alkyne partner has not been extensively detailed.
The table below outlines representative conditions for gold-catalyzed reactions leading to ynones or related transformations.
Metal-Free and Green Chemistry Principles in Amino Ynone Synthesis
In line with the growing importance of sustainable chemistry, the development of metal-free synthetic methods and the application of green chemistry principles are highly desirable.
Solvent-Free or Aqueous Media Reactions
Performing reactions in the absence of conventional organic solvents or in aqueous media represents a significant step towards greener synthesis. Solvent-free, or neat, reactions can lead to higher reaction rates, easier product isolation, and reduced solvent waste. For instance, the benzoylation of amines with benzoyl chloride has been successfully carried out under solvent-free conditions, sometimes promoted by ultrasound irradiation, affording high yields of amides rapidly at room temperature. researchgate.net This principle could potentially be applied to the synthesis of amino ynones.
Multicomponent reactions catalyzed by gold have also been reported to proceed efficiently under solvent-free conditions or in water, providing rapid access to complex molecules with high atom economy. nih.govcapes.gov.br While these specific examples lead to aminoindolizines, they demonstrate the feasibility of conducting complex gold-catalyzed transformations in green media. The synthesis of ynones from aldehydes has also been achieved in aqueous media via a decarboxylative alkynylation strategy. acs.org
The following table shows examples of reactions performed under solvent-free or aqueous conditions, highlighting the potential for applying these principles to amino ynone synthesis.
Eliminating the catalyst altogether offers the ultimate in terms of atom economy and simplification of purification. While the direct coupling of an acyl chloride with a terminal alkyne typically requires catalysis, certain transformations can proceed without one under specific conditions. For example, a catalyst-free "amino-yne click reaction" has been described for the reaction of amines with electron-deficient terminal alkynes, though this leads to β-enaminoesters rather than ynones. mdpi.com
A notable metal-free approach for ynone synthesis involves the reaction of acyl chlorides with potassium alkynyltrifluoroborate salts. nih.gov This reaction proceeds rapidly at ambient temperature, often in the presence of a Lewis acid like boron trichloride, but without the need for a transition metal catalyst. This method is characterized by its operational simplicity and tolerance of various functional groups. nih.gov Additionally, transition-metal-free oxidative annulation reactions between N-acyl-2-aminoacetophenones and alkynes have been developed for the synthesis of other complex nitrogen-containing compounds. rsc.org
The table below summarizes conditions for metal-free ynone synthesis.
Reactivity and Reaction Mechanisms of 3 Diethylamino 1 Phenylprop 2 Yn 1 One and Related Amino Ynones
Nucleophilic Additions to the α,β-Ynone Systemacs.org
Ynones, as conjugated systems, possess two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-1) and the β-alkynic carbon (C-3). Nucleophilic attack at the carbonyl carbon results in a 1,2-addition product, while attack at the β-alkynic carbon leads to a 1,4-addition (conjugate addition) product. acs.org The regioselectivity of the attack is largely governed by the nature of the nucleophile, following the principles of Hard and Soft Acid and Base (HSAB) theory. Hard nucleophiles tend to attack the harder electrophilic center (the carbonyl carbon), whereas softer nucleophiles preferentially attack the softer electrophilic center (the β-alkynic carbon). wikipedia.org
Conjugate Additions to the Alkyne Moietyacs.org
Conjugate addition, or Michael addition, to the electron-deficient alkyne is a prominent reaction pathway for α,β-ynones, especially with soft nucleophiles. acs.orgwikipedia.org The attack of a nucleophile at the β-carbon generates a resonance-stabilized intermediate, which is then typically protonated to yield the final product. wikipedia.org For amino ynones like 3-(diethylamino)-1-phenylprop-2-yn-1-one, the electron-donating amino group modulates the electrophilicity of the alkyne, yet the system remains sufficiently activated by the ketone to undergo these additions.
A variety of carbon-centered nucleophiles can participate in conjugate addition reactions with ynones to form new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular skeletons.
Organometallic Reagents: While hard organometallic reagents like Grignard and organolithium compounds often favor 1,2-addition, the use of softer organocuprates (Gilman reagents) typically directs the reaction towards 1,4-conjugate addition.
Enolates and Enamines: Enolates, derived from ketones, esters, and other carbonyl compounds, are soft nucleophiles that readily add to the β-position of ynones. Similarly, enamines, which are constitutionally isomeric to the products of amine addition to ynones, can also act as carbon nucleophiles in this context. researchgate.net
Cyanide: The cyanide ion (CN⁻) can act as a carbon nucleophile, adding to the β-position of the ynone system.
Table 1: Examples of Conjugate Addition with Carbon-Centered Nucleophiles
Heteroatom nucleophiles are widely used in conjugate additions to activated alkynes due to their general ubiquity and high reaction efficacy. researchgate.netacs.org These reactions are crucial for the synthesis of various heterocyclic and acyclic compounds.
Nitrogen Nucleophiles: Primary and secondary amines readily undergo conjugate addition to ynones, a reaction sometimes referred to as an "amino-yne" reaction. acs.orgyoutube.com The reaction of a secondary amine, such as diethylamine (B46881), with an activated ynone would lead to a β,β-diamino enone. The initial product of adding a primary amine is a β-amino enone (enaminone). researchgate.net These reactions are often reversible and can be catalyzed by acid. libretexts.orgyoutube.com
Oxygen Nucleophiles: Alcohols and water can add across the triple bond of ynones, typically under basic or acidic catalysis, to form β-alkoxy or β-hydroxy enones, respectively. acs.orgksu.edu.sa The initial addition of water leads to a β-hydroxy enone, which is in tautomeric equilibrium with the corresponding 1,3-dicarbonyl compound. libretexts.org
Sulfur Nucleophiles: Thiols are particularly soft and potent nucleophiles that react readily with ynones in "thiol-yne" conjugate additions. acs.org These reactions are often highly efficient and can proceed under mild, often catalyst-free, conditions to yield β-thioenones. researchgate.net
Table 2: Examples of Conjugate Addition with Heteroatom-Centered Nucleophiles
Direct nucleophilic addition to the carbonyl group (1,2-addition) is a competing reaction pathway, favored by hard, non-polarizable nucleophiles. acs.org This reaction transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized center, forming a tetrahedral alkoxide intermediate that is subsequently protonated to yield a propargyl alcohol derivative. masterorganicchemistry.com
Organometallic Reagents: Hard organometallic reagents such as organolithium compounds (RLi) and Grignard reagents (RMgX) are classic examples of nucleophiles that predominantly add to the carbonyl group of α,β-unsaturated systems, including ynones. acs.orgksu.edu.sa
Hydride Reagents: Reductions of the carbonyl group can be achieved with complex metal hydrides. Strong, hard hydride sources like lithium aluminum hydride (LiAlH₄) typically favor 1,2-addition, reducing the ketone to a secondary propargyl alcohol. ksu.edu.sa Softer hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), can sometimes show mixed selectivity depending on the substrate and reaction conditions.
The reaction of this compound with a hard nucleophile like phenyllithium (B1222949) would be expected to yield 3-(diethylamino)-1,1-diphenylprop-2-yn-1-ol.
Cycloaddition Reactions Involving the Electron-Deficient Alkyneacs.org
The polarized and electron-deficient alkyne moiety of ynones makes them excellent partners in various cycloaddition reactions. acs.org These reactions are powerful tools for the construction of carbocyclic and heterocyclic ring systems in a stereocontrolled manner. The specific compound this compound can act as a dienophile or a dipolarophile, reacting with dienes, 1,3-dipoles, or other π-systems.
[2+2] Cycloadditionsacs.org
The [2+2] cycloaddition is a photochemical or thermal reaction between two alkene or alkyne components to form a four-membered cyclobutane (B1203170) or cyclobutene (B1205218) ring, respectively. libretexts.org For ynones, this typically involves the reaction of the alkyne with an alkene (a ketenophile).
Photochemical [2+2] Cycloadditions: In the presence of UV light, an enone or ynone can be promoted to an excited state, which then reacts with an alkene to form a cyclobutane or cyclobutene ring. nih.gov These reactions are particularly useful for creating strained four-membered rings. libretexts.orgorgsyn.org While widely studied for enones, their application to ynones is also established, leading to the formation of highly functionalized cyclobutene derivatives.
Thermal [2+2] Cycloadditions: Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes but are allowed for ketenes. libretexts.org Ketenes can react with the alkyne of an ynone in a thermal [2+2] cycloaddition to yield a cyclobutenone derivative.
The reaction of an ynone with an alkene under photochemical conditions would proceed via an excited triplet state of the ynone, adding to the ground-state alkene. The regiochemistry and stereochemistry of these cycloadditions can be complex but offer a direct route to densely functionalized cyclobutene structures. acs.orgnih.gov
Table 3: Summary of [2+2] Cycloaddition Reactions of Ynones
The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org Amino ynones like this compound are excellent dipolarophiles due to the electron-withdrawing nature of the carbonyl group, which activates the alkyne for reaction.
The reaction between an azide (B81097) and an alkyne to form a 1,2,3-triazole is the cornerstone of "click chemistry." youtube.com While the uncatalyzed thermal reaction often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, catalyzed versions offer significant rate acceleration and high regioselectivity. organic-chemistry.orgrsc.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known click reaction, proceeding under mild, often aqueous, conditions to exclusively yield 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govacs.org The mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govresearchgate.net The coordination of copper to the alkyne alters the mechanism from a concerted process to a stepwise one, which accounts for the high regioselectivity. rsc.orgresearchgate.net
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, ruthenium catalysis, typically employing complexes like [Cp*RuCl], selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.orgacs.org A key advantage of the RuAAC is its ability to utilize internal alkynes, leading to fully substituted triazoles, a transformation not possible under standard CuAAC conditions. acs.orgrsc.orgchalmers.se The proposed mechanism involves the oxidative coupling of the alkyne and azide to the ruthenium center, forming a ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.org
Table 2: Comparison of Catalyzed Azide-Alkyne Cycloadditions
The [3+2] cycloaddition of diazo compounds with alkynes is a classical and efficient method for the synthesis of pyrazoles. rsc.orgrsc.orgnih.gov Ynones are particularly effective substrates for this transformation. The reaction can proceed thermally under solvent-free conditions, especially with α-diazocarbonyl compounds, to afford pyrazole (B372694) products in high yields. rsc.org
Lewis acids, such as Al(OTf)3, can catalyze cascade reactions between alkyl α-diazoesters and ynones. researchgate.net This process involves an initial [3+2] cycloaddition followed by a series of rearrangements and an N-H insertion to yield highly substituted pyrazoles. researchgate.net The regioselectivity of these cycloadditions can often be explained by steric factors and frontier molecular orbital (HOMO-LUMO) interactions. nih.gov In some cases, the initially formed pyrazolines can be isolated or may rearrange to the more stable aromatic pyrazole. nih.govresearchgate.net
Nitrones are stable 1,3-dipoles that readily react with dipolarophiles like ynones in [3+2] cycloaddition reactions to form five-membered N,O-heterocycles, such as isoxazolidines. chesci.comrsc.orgmdpi.com These reactions are valuable for their ability to create multiple new stereocenters in a single step. chem-station.com The regioselectivity of the cycloaddition is governed by frontier molecular orbital theory, where the interaction between the nitrone's highest occupied molecular orbital (HOMO) and the ynone's lowest unoccupied molecular orbital (LUMO) is typically dominant. mdpi.com
Besides nitrones, other 1,3-dipoles can also react with ynones. For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of ynones with azomethine ylides has been established, providing access to novel 2,5-dihydropyrrole derivatives with high enantioselectivity. nih.gov Nitrile oxides and nitrile imines are also used in cycloadditions with alkynes to produce isoxazoles and pyrazoles, respectively. youtube.com
[4+2] Diels-Alder Type Cycloadditions
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. libretexts.orgorganic-chemistry.org The electron-deficient triple bond in ynones, activated by the adjacent carbonyl group, makes them potent dienophiles for these reactions. Ynamides have also been shown to act as electron-rich dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions. rsc.org
Transition Metal-Catalyzed Transformations of this compound and Related Amino Ynones
The unique electronic structure of this compound and related amino ynones, characterized by a conjugated system involving a carbonyl group, a carbon-carbon triple bond, and a nitrogen atom, makes them highly versatile substrates for transition metal catalysis. The metal center can activate the alkyne moiety towards various transformations, leading to the construction of complex molecular architectures through atom-economical pathways.
Hydrofunctionalization and Difunctionalization of Alkynes
Transition metal-catalyzed hydrofunctionalization of alkynes involves the addition of an H-Y molecule across the triple bond, providing a direct route to functionalized alkenes. mdpi.comresearchgate.net For amino ynones, this transformation can yield valuable β-functionalized enaminones. The general mechanism involves the activation of the alkyne by a metal complex, rendering it susceptible to nucleophilic attack. This process is highly atom-economical and allows for the straightforward creation of diverse olefinic compounds. mdpi.com
Difunctionalization, the addition of two distinct functional groups across the alkyne, further expands the synthetic utility of amino ynones. These reactions can proceed through various mechanisms, including cascade processes or electrophilic π-alkyne activation followed by nucleophilic addition. The specific outcome is often dictated by the choice of metal catalyst, ligands, and reaction partners.
Table 1: Overview of Hydro- and Difunctionalization Reactions
Allows for the introduction of two new functional groups simultaneously. scispace.com
Multifunctionalization Reactions
The inherent reactivity of the ynone backbone allows for multifunctionalization, where three or more starting materials are combined in a one-pot fashion to create complex molecules. researchgate.net These multicomponent reactions (MCRs) are highly efficient and convergent, minimizing waste by incorporating most or all atoms from the reactants into the final product. mdpi.com The alkyne-conjugated enamine structure of compounds like this compound shows significant potential in such transformations, which remain a developing area of research. researchgate.net
Cascade and Annulation Reactions
Cascade and annulation (ring-forming) reactions of amino ynones provide rapid access to complex heterocyclic structures. These transformations often involve a sequence of intramolecular events initiated by the activation of the alkyne by a transition metal catalyst.
Intramolecular hydroamination involves the addition of a pendant amine group across the alkyne bond of the ynone substrate. This process is a powerful method for synthesizing nitrogen-containing heterocycles. nih.gov The reaction typically proceeds via a 5-exo-dig or 6-endo-dig cyclization, with the regioselectivity influenced by the substrate structure and the catalyst used. organic-chemistry.org While some systems can proceed without a catalyst, transition metals like yttrium can efficiently catalyze these cyclizations, leading to products such as substituted pyrrolidines and piperidines in excellent yields. researchgate.net
Key aspects of intramolecular hydroamination:
Atom Economy: The reaction is 100% atom-economical. nih.gov
Mechanism: Involves either activation of the C-N bond of the amine or activation of the C≡C triple bond by the metal catalyst. nih.gov
Products: Leads to the formation of valuable nitrogen heterocycles like quinolones. organic-chemistry.orgnih.gov
A notable example of cascade cyclization is the Palladium(II)-catalyzed asymmetric tandem reaction of 2-aminoaryl alkynones. This strategy provides efficient access to chiral 1,2,3,4-tetrahydro-β-carbolines, which are important structural motifs in medicinal chemistry. acs.orgnih.govacs.org The reaction is initiated by a Pd(OAc)₂ catalyst and involves a tandem sequence of an intramolecular trans-aminopalladation of the alkyne, followed by a 1,2-addition to the tethered carbonyl group. acs.orgresearchgate.net The use of a chiral pyridinooxazoline ligand allows the reaction to proceed with high yields and excellent enantioselectivities. acs.org
This transformation represents a redox-neutral pathway where the palladium(II) catalyst activates the alkyne moiety, facilitating an anti-attack by the amino group to generate a vinylpalladium intermediate. acs.org This intermediate is then trapped intramolecularly by the ketone to complete the cyclization and form the final product.
Table 2: Palladium(II)-Catalyzed Asymmetric Tandem Cyclization of 2-Aminoaryl Alkynones
Reactions Involving Metal-Carbene, Vinylidene, and Allenylidene Complexes
Transition metal-catalyzed reactions of alkynes can proceed through highly reactive intermediates such as metal-carbene, vinylidene, or allenylidene complexes. nih.gov These species have emerged as versatile intermediates for discovering novel chemical transformations. nih.gov
Metal-Carbene Complexes: These are organometallic compounds featuring a metal-carbon double bond. They are broadly classified as Fischer carbenes (electrophilic carbene carbon) and Schrock carbenes (nucleophilic carbene carbon). libretexts.orgwikipedia.org The reactivity of the carbene carbon is dictated by the metal's oxidation state and the substituents on the carbene itself. libretexts.org Fischer carbenes, often stabilized by a heteroatom substituent like an amino group, are susceptible to nucleophilic attack at the carbene carbon.
Metal-Vinylidene and Allenylidene Complexes: Terminal alkynes react with certain transition metal complexes, such as those of ruthenium, to form metal-vinylidene ([M]=C=CHR) or allenylidene ([M]=C=C=CR₂) intermediates. researchgate.netnih.gov These intermediates are highly electrophilic at the α-carbon (for vinylidenes) or the α- and γ-carbons (for allenylidenes), making them targets for nucleophilic attack. nih.gov A pendant nucleophile within an amino ynone substrate could attack these intermediates intramolecularly, leading to cyclization products. For example, a reaction analogous to the attack of a pendant alcohol on an allenylidene intermediate could be envisioned for amino ynones, leading to heterocyclic systems. nih.gov
Isomerization and Rearrangement Reactions
While specific studies on the isomerization and rearrangement of this compound are not extensively documented, the reactivity of the broader class of amino ynones suggests several potential transformation pathways. These reactions are typically driven by thermal or photochemical stimuli, or by acid or base catalysis, leading to a variety of structurally diverse products.
One plausible isomerization is the tautomerization to the corresponding enaminone, 3-(Diethylamino)-1-phenylprop-1-en-3-one. This type of transformation is common for compounds containing a conjugated system of an amine, an alkyne, and a carbonyl group. The equilibrium between the ynone and enaminone forms can be influenced by factors such as solvent polarity and the presence of catalysts.
Rearrangement reactions of ynones can be more complex, often involving skeletal reorganization. For instance, under certain conditions, ynones can undergo rearrangements to form allenic or other unsaturated ketone structures. While direct evidence for this compound is scarce, related studies on other ynones provide a basis for predicting such reactivity.
Reaction Type
Potential Product(s)
Typical Conditions
Tautomerization
3-(Diethylamino)-1-phenylprop-1-en-3-one
Equilibrium in solution, may be acid or base catalyzed
Skeletal Rearrangement
Allenic ketones, substituted furans
Thermal, photochemical, or transition-metal catalysis
Derivatization Reactions at the Diethylamine Moiety
The diethylamine group in this compound provides a reactive site for various derivatization reactions, allowing for the modification of the compound's properties and the introduction of new functionalities.
Modification of Tertiary Amine Functional Group
The tertiary amine of the diethylamino moiety can undergo several modifications. A common reaction for tertiary amines is the formation of an N-oxide upon treatment with an oxidizing agent such as hydrogen peroxide or a peroxy acid. The resulting N-oxide would introduce a new polar functional group, significantly altering the compound's solubility and coordination properties.
Another potential modification is the dealkylation of the tertiary amine, although this typically requires harsh conditions and is less controlled. More sophisticated modifications could involve catalytic C-H activation of the ethyl groups, though this is a more advanced and less common transformation for simple diethylamino groups.
Modification
Reagent(s)
Product
N-Oxidation
Hydrogen peroxide, m-CPBA
This compound N-oxide
Quaternization of Nitrogen Atom
The nitrogen atom of the diethylamino group, with its lone pair of electrons, is nucleophilic and can readily react with electrophiles, most notably alkyl halides, in a process known as quaternization. This reaction results in the formation of a quaternary ammonium (B1175870) salt.
The quaternization of this compound with an alkyl halide, such as methyl iodide, would proceed via an SN2 mechanism. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. The resulting product is a positively charged quaternary ammonium salt with the halide as the counter-ion. This transformation converts the neutral organic molecule into an ionic compound, which has profoundly different physical and chemical properties, including increased water solubility and a higher melting point.
These derivatization reactions at the diethylamine moiety underscore the versatility of this compound as a scaffold for creating a diverse range of chemical structures with potentially new and interesting properties.
Synthetic Utility and Applications in Complex Molecule Synthesis
Role as Versatile Building Blocks in Organic Synthesis
The strategic placement of functional groups in 3-(diethylamino)-1-phenylprop-2-yn-1-one makes it a potent electrophile, readily undergoing reactions with a wide range of nucleophiles. The presence of the diethylamino group activates the triple bond for nucleophilic attack, while the phenyl ketone moiety provides a site for further functionalization. This dual reactivity allows for its use in various cycloaddition and cyclocondensation reactions, making it an ideal starting material for the synthesis of complex molecular architectures. Its utility as a building block is underscored by its ability to participate in reactions that form multiple carbon-carbon and carbon-heteroatom bonds in a single step, often with high regioselectivity.
Theoretical and Computational Investigations of 3 Diethylamino 1 Phenylprop 2 Yn 1 One
Computational Analysis of Reactivity and Selectivity
Regioselectivity and Stereoselectivity Predictions
No specific studies on the regioselectivity and stereoselectivity of reactions involving 3-(Diethylamino)-1-phenylprop-2-yn-1-one were found. General principles of ynone reactivity suggest that the molecule possesses both electrophilic and nucleophilic centers, which would govern the selectivity of its reactions. The electron-donating diethylamino group and the electron-withdrawing benzoyl group create a polarized π-system. In cycloaddition reactions, for instance, the regioselectivity would be dictated by the electronic character of the reacting partner and the orbital coefficients of the ynone's frontier molecular orbitals (HOMO and LUMO). Stereoselectivity would be influenced by the steric hindrance of the diethylamino and phenyl groups and the specific mechanism of the reaction. However, without specific computational studies, any predictions would remain speculative.
Advanced Spectroscopic Predictions from Computational Models
Vibrational (IR and Raman) Spectral Analysis
No computational studies predicting the vibrational spectra (IR and Raman) of this compound are available. A theoretical analysis would typically employ Density Functional Theory (DFT) calculations, such as with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), to compute the harmonic vibrational frequencies. The predicted spectrum would show characteristic peaks for the C≡C triple bond stretch (expected around 2100-2200 cm⁻¹), the C=O carbonyl stretch (around 1650-1680 cm⁻¹), C-N stretching, and various vibrations associated with the phenyl and diethylamino groups.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
There are no published computational studies on the NMR chemical shifts of this compound. Such studies would typically use the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework to predict ¹H and ¹³C chemical shifts. The electron-donating diethylamino group would be expected to shield the acetylenic carbons, while the benzoyl group would deshield them. Specific chemical shift values would be highly dependent on the chosen computational method and solvent model.
Computational Studies of Optical Properties (excluding explicit NLO values)
Polarizability and Hyperpolarizability Computations
Specific computational data on the polarizability and hyperpolarizability of this compound are not available in the literature. The push-pull nature of the molecule, with the electron-donating diethylamino group and the electron-withdrawing phenylcarbonyl system connected by a conjugated ynone linker, suggests it would possess significant nonlinear optical (NLO) properties. Computational methods like time-dependent DFT (TD-DFT) would be required to calculate the polarizability (α) and the first hyperpolarizability (β) tensors. These calculations would provide insight into the molecule's potential for applications in optical materials, though specific values remain undetermined without dedicated research.
An exploration of "this compound" reveals its position as a valuable building block in organic synthesis, with significant potential for future applications. This article delves into the emerging trends and future research directions centered on this and related amino ynone compounds.
Emerging Trends and Future Research Directions
The field of organic chemistry is constantly evolving, with a continuous drive towards more efficient, selective, and sustainable synthetic methodologies. Amino ynones, including 3-(Diethylamino)-1-phenylprop-2-yn-1-one, are at the forefront of these advancements, serving as versatile precursors for a wide range of complex molecules.
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